5-Bromo-2-fluorobenzotrifluoride

Overview

Description

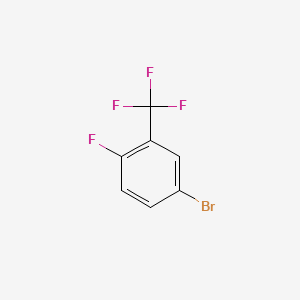

5-Bromo-2-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3BrF4 . It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorobenzotrifluoride typically involves the following steps :

Nitration: m-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride.

Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation with Raney nickel, yielding 5-fluoro-2-aminotrifluorotoluene.

Diazotization and Bromination: The amino group is diazotized and subsequently brominated using cuprous bromide, hydrobromic acid, and sodium nitrate to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve a more streamlined process :

Bromination: Trifluorotoluene is brominated using sulfuric acid, potassium bromide, and cuprous bromide to produce 2-bromotrifluorotoluene.

Fluorination: The brominated product is then fluorinated using potassium fluoride and potassium tetrafluorocobaltate in dimethyl sulfoxide (DMSO) solvent under reflux conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Coupling: Palladium-catalyzed coupling reactions with organometallic reagents are common.

Major Products

Substitution: Products include derivatives where bromine or fluorine is replaced by other functional groups.

Coupling: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

5-Bromo-2-fluorobenzotrifluoride has a wide range of applications in scientific research :

Chemistry: It is used as a building block in the synthesis of poly(arylene ether)s (PAEs), which are high-performance polymers with applications in membranes and coatings.

Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzotrifluoride depends on its specific application :

In Chemical Reactions: It acts as a reactive intermediate, facilitating the formation of new chemical bonds.

In Biological Systems: When used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromobenzotrifluoride

- 3-Fluorobenzotrifluoride

- 2-Bromobenzotrifluoride

Uniqueness

5-Bromo-2-fluorobenzotrifluoride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Biological Activity

5-Bromo-2-fluorobenzotrifluoride, a compound characterized by the presence of bromine and fluorine substituents on a benzene ring, has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound has the molecular formula and features a trifluoromethyl group. The presence of halogens (bromine and fluorine) significantly influences its reactivity and biological activity. The compound is soluble in various organic solvents, which enhances its utility as an intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. This characteristic may allow the compound to inhibit enzyme activity by binding to active sites, thereby modulating biochemical pathways associated with disease processes.

Case Studies

- Antimicrobial Efficacy : A study investigated the effects of various halogenated compounds on pathogenic bacteria and probiotics. Although this compound was not specifically tested, related compounds demonstrated significant bactericidal activity against harmful microbes while preserving beneficial bacteria .

- Pharmacological Applications : In a patent application, this compound was highlighted as an intermediate in synthesizing pharmaceutical agents. Its unique structure allows for modifications that could enhance therapeutic efficacy against various diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Potential | Unique Features |

|---|---|---|---|

| This compound | Potentially present | Under investigation | Halogenated structure enhances reactivity |

| 2-Bromo-5-fluorobenzotrifluoride | Documented activity | Not extensively studied | Similar halogen structure |

| 3-Bromo-5-fluorobenzotrifluoride | Limited studies | Not reported | Different substitution pattern affects reactivity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Bromo-2-fluorobenzotrifluoride, and how do they influence experimental design?

- Answer : The compound (CAS RN: 393-37-3) has a molecular formula of C₇H₃BrF₄ , a molecular weight of 242.9963 g/mol , a boiling point of 162.9°C at 760 mmHg , and a density of 1.695 g/cm³ . These properties are critical for solvent selection (e.g., high-boiling solvents like DMF or toluene), reaction temperature control, and purification methods (e.g., distillation or recrystallization). Its density also informs phase separation in biphasic systems.

Q. How should this compound be stored to ensure stability in laboratory settings?

- Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., N₂ or Ar) to prevent degradation via hydrolysis or photochemical reactions. Evidence from structurally similar fluorinated aromatics suggests that exposure to air or moisture can reduce purity, affecting downstream reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹⁹F NMR : To confirm fluorine environments (e.g., trifluoromethyl vs. aromatic fluorine).

- GC-MS : For purity assessment and fragmentation pattern analysis.

- FT-IR : To identify functional groups (e.g., C-F stretches at 1,100–1,250 cm⁻¹).

Cross-referencing with spectral libraries (e.g., ATR standard libraries) ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

- Answer : Yield inconsistencies may arise from:

- Catalyst selectivity : Pd-based catalysts (e.g., Pd(PPh₃)₄) may favor undesired pathways. Testing alternative ligands (e.g., XPhos) or metals (Ni) can improve efficiency .

- Steric effects : The trifluoromethyl group may hinder coupling. Optimizing solvent polarity (e.g., THF vs. DMSO) and reaction time can mitigate this .

- Byproduct analysis : Use LC-MS or HPLC to identify halogen-exchange byproducts (e.g., Br/F displacement) .

Q. What strategies are recommended for synthesizing this compound derivatives with enhanced bioactivity?

- Answer :

- Functionalization : Introduce substituents (e.g., boronic acids) via Suzuki-Miyaura coupling to generate biaryl structures .

- Heterocycle integration : Use the bromine site for nucleophilic substitution with pyridines or thiophenes, as seen in benzo[b]thiophene derivatives .

- Computational modeling : DFT calculations predict regioselectivity in electrophilic substitutions, guiding synthetic routes .

Q. How can researchers validate the purity of this compound in the absence of a certified reference standard?

- Answer :

- Multi-method validation : Combine elemental analysis (C/H/N), melting point determination, and orthogonal chromatography (HPLC vs. GC).

- Comparative spectroscopy : Align ¹H/¹³C NMR data with structurally analogous compounds (e.g., 2-fluoro-5-bromobenzaldehyde) .

- Mass balance : Quantify impurities (e.g., residual solvents) via headspace GC or Karl Fischer titration .

Q. Methodological Best Practices

- Reaction Optimization : Use design of experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects.

- Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to troubleshoot inconsistent spectral or yield data .

- Safety Protocols : Follow GHS guidelines for fluorinated aromatics, including fume hood use and PPE (gloves, goggles) .

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLIJYGWAXPEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371278 | |

| Record name | 5-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-37-3 | |

| Record name | 5-Bromo-2-fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.